molecular formula C21H22N4OS B2459109 5,6-dimethyl-3-[(E)-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]thieno[2,3-d]pyrimidin-4-one CAS No. 307511-25-7

5,6-dimethyl-3-[(E)-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]thieno[2,3-d]pyrimidin-4-one

Cat. No. B2459109
CAS RN: 307511-25-7
M. Wt: 378.49
InChI Key: ASGFYKQYSVGNFZ-HENZHIBLSA-N
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Description

5,6-dimethyl-3-[(E)-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C21H22N4OS and its molecular weight is 378.49. The purity is usually 95%.
BenchChem offers high-quality 5,6-dimethyl-3-[(E)-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]thieno[2,3-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-dimethyl-3-[(E)-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]thieno[2,3-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitubercular Agents

The compound’s structure suggests potential antimicrobial properties. Researchers have investigated its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. Notably, compounds derived from this scaffold have demonstrated promising antimycobacterial activity, with minimal cytotoxicity to human cells . Further optimization and mechanistic studies are warranted to develop effective antitubercular agents.

Anticancer Activity

Thieno[2,3-d]pyrimidin-4(3H)-ones have attracted interest as potential anticancer agents. Their ability to inhibit specific kinases or signaling pathways involved in cancer cell proliferation and survival makes them valuable candidates for targeted therapies. Researchers have explored derivatives of this compound for their effects on cancer cell lines, aiming to identify potent and selective inhibitors .

Anti-inflammatory Properties

Given the prevalence of inflammatory diseases, compounds with anti-inflammatory properties are highly sought after. The thieno[2,3-d]pyrimidin-4(3H)-one scaffold may modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma. Preclinical studies evaluating its anti-inflammatory effects could provide valuable insights .

Kinase Inhibitors

Certain thieno[2,3-d]pyrimidin-4(3H)-ones exhibit kinase inhibitory activity. Kinases play crucial roles in cellular signaling, making them attractive targets for drug development. Researchers have explored the compound’s interaction with specific kinases, aiming to design selective inhibitors for various diseases, including cancer and autoimmune disorders .

Neurological Disorders

The central nervous system (CNS) is another area of interest. Researchers have investigated whether thieno[2,3-d]pyrimidin-4(3H)-ones can modulate neurotransmitter receptors or ion channels. These compounds may hold potential for treating neurodegenerative diseases, epilepsy, or mood disorders. In vitro and in vivo studies are essential to validate their CNS effects .

Metabolic Disorders

Metabolic diseases, such as diabetes and obesity, pose significant health challenges. Some thieno[2,3-d]pyrimidin-4(3H)-ones have shown promise in modulating metabolic pathways. Researchers have explored their effects on glucose metabolism, lipid homeostasis, and insulin sensitivity. These compounds could serve as leads for developing novel therapeutics .

properties

IUPAC Name

5,6-dimethyl-3-[(E)-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c1-13-14(2)27-19-18(13)20(26)25(12-22-19)23-11-10-17-21(3,4)15-8-6-7-9-16(15)24(17)5/h6-12H,1-5H3/b17-10-,23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGFYKQYSVGNFZ-HENZHIBLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)N=CC=C3C(C4=CC=CC=C4N3C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=O)N(C=N2)/N=C/C=C\3/C(C4=CC=CC=C4N3C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dimethyl-3-((E)-((Z)-2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)amino)thieno[2,3-d]pyrimidin-4(3H)-one

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